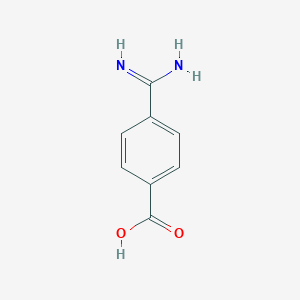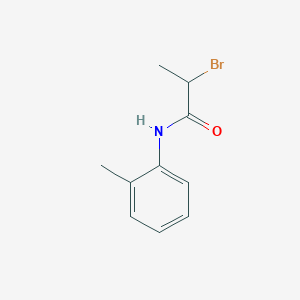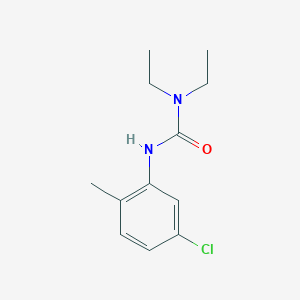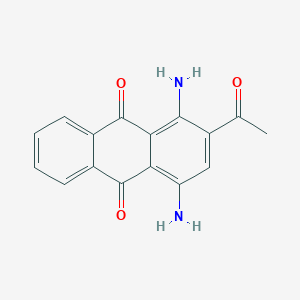
9,10-Anthracenedione, 2-acetyl-1,4-diamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 2-acetyl-1,4-diamino- is a chemical compound with the molecular formula C16H12N2O2. It is also known as mitoxantrone and is a synthetic anthracenedione derivative. This compound has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit DNA synthesis and repair.
Mechanism Of Action
Mitoxantrone works by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the formation of DNA adducts and breaks, which ultimately leads to cell death. Mitoxantrone also has immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis.
Biochemical And Physiological Effects
Mitoxantrone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. Mitoxantrone has also been shown to have immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis. However, mitoxantrone can also have toxic effects on the heart, leading to cardiotoxicity.
Advantages And Limitations For Lab Experiments
One of the advantages of using mitoxantrone in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying DNA synthesis and repair, as well as for investigating potential anticancer agents. However, mitoxantrone can also have toxic effects on cells, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on mitoxantrone. One area of research is the development of new analogs of mitoxantrone that may have increased efficacy and reduced toxicity. Another area of research is the investigation of the immunosuppressive properties of mitoxantrone, which may have applications in the treatment of autoimmune diseases other than multiple sclerosis. Additionally, further research is needed to understand the cardiotoxicity of mitoxantrone and to develop strategies to mitigate this toxicity.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 2-acetyl-1,4-diamino- involves the reaction of 1,4-diaminoanthraquinone with acetic anhydride in the presence of sulfuric acid. The reaction yields a mixture of mitoxantrone and its isomer, 1,4-dihydroxy-5,8-bis(acetylamino)anthracene-9,10-dione. The mixture is then separated by column chromatography to obtain pure mitoxantrone.
Scientific Research Applications
Mitoxantrone has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective against a variety of cancers, including breast cancer, prostate cancer, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and repair, leading to cell death. It has also been studied for its potential use in the treatment of multiple sclerosis, as it has immunosuppressive properties.
properties
CAS RN |
19500-94-8 |
|---|---|
Product Name |
9,10-Anthracenedione, 2-acetyl-1,4-diamino- |
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-acetyl-1,4-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C16H12N2O3/c1-7(19)10-6-11(17)12-13(14(10)18)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,17-18H2,1H3 |
InChI Key |
GUUWHMTVVVFXIF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Other CAS RN |
19500-94-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



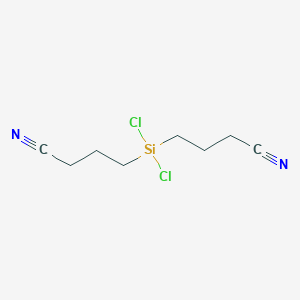

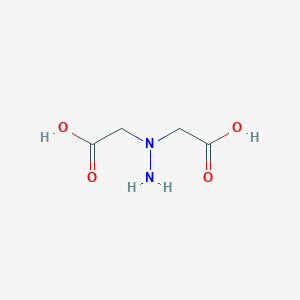
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
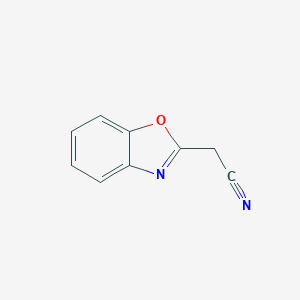


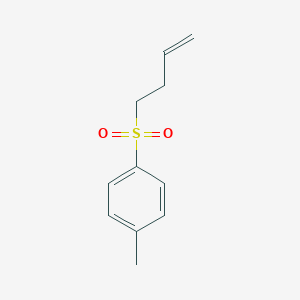
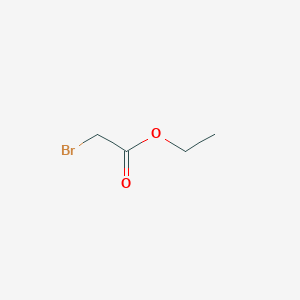
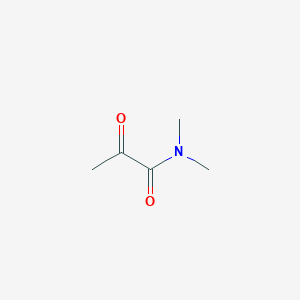
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
